![molecular formula C23H25ClN4O B4161185 6-chloro-N-[1-(piperidin-1-yl)propan-2-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4161185.png)
6-chloro-N-[1-(piperidin-1-yl)propan-2-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide
Vue d'ensemble
Description
6-chloro-N-[1-(piperidin-1-yl)propan-2-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a piperidine ring, and a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[1-(piperidin-1-yl)propan-2-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of pyridine with a halogenated quinoline intermediate.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the quinoline intermediate.
Final Coupling and Chlorination: The final step involves the coupling of the intermediate with a chloroformate derivative to introduce the carboxamide group, followed by chlorination to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and pyridine moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline and pyridine derivatives.
Applications De Recherche Scientifique
6-chloro-N-[1-(piperidin-1-yl)propan-2-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-chloro-N-[1-(piperidin-1-yl)propan-2-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-N-[1-(piperidin-1-yl)propan-2-yl]-2-(pyridin-3-yl)quinoline-4-carboxamide analogs: These compounds have similar structures but may differ in the substitution pattern on the quinoline, piperidine, or pyridine rings.
Quinoline derivatives: Compounds with a quinoline core but different substituents, such as chloroquine and quinine.
Piperidine derivatives: Compounds with a piperidine ring, such as piperidine itself and its N-substituted derivatives.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
6-chloro-N-(1-piperidin-1-ylpropan-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O/c1-16(15-28-10-3-2-4-11-28)26-23(29)20-13-22(17-6-5-9-25-14-17)27-21-8-7-18(24)12-19(20)21/h5-9,12-14,16H,2-4,10-11,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPFOFKMGBDELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-(5-methylfuran-2-yl)-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide](/img/structure/B4161120.png)
![METHYL 2-[2-(2-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4161122.png)
![2-(3-bromophenyl)-8-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4161130.png)

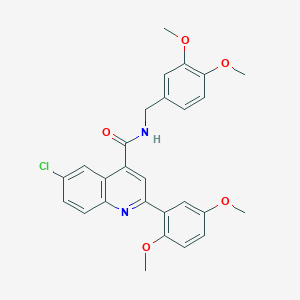
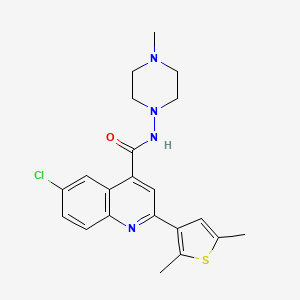
![6-bromo-2-(2-chlorophenyl)-N-[1-(tetrahydrofuran-2-yl)ethyl]quinoline-4-carboxamide](/img/structure/B4161151.png)
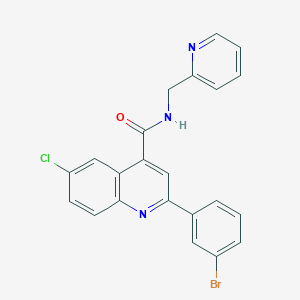
![N-[1-(3,4-dimethylphenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4161162.png)
![1-(4-{4-[(2-PHENYL-4-QUINOLYL)CARBONYL]PIPERAZINO}PHENYL)-1-ETHANONE](/img/structure/B4161167.png)
![6-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B4161173.png)
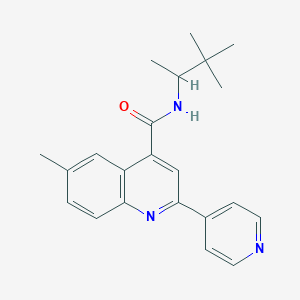
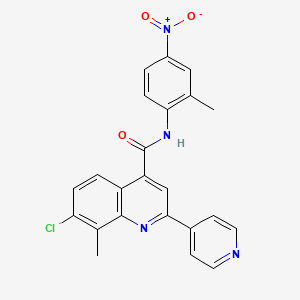
![6-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4161198.png)
